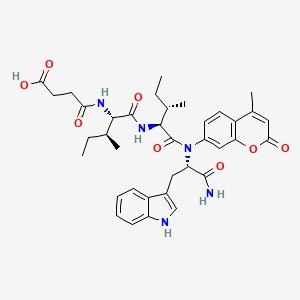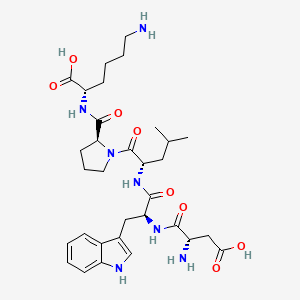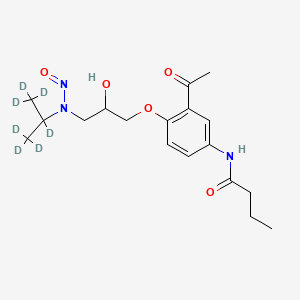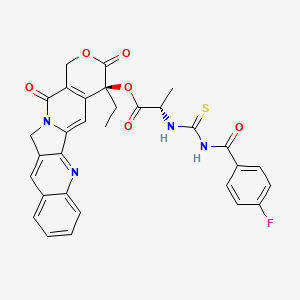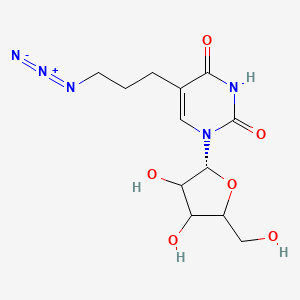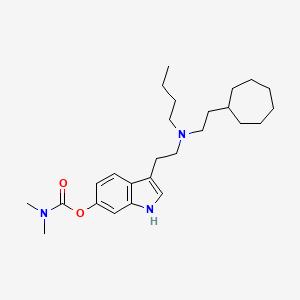
BChE-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-3 is a compound known for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes esters of choline. This enzyme is involved in various physiological processes, including the regulation of neurotransmission. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-3 typically involves multi-step organic synthesis. One common route includes the preparation of 1,2,3,4-tetrahydro-9H-carbazole derivatives, which are then functionalized to introduce specific substituents that enhance BChE inhibitory activity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
BChE-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions are commonly used to introduce different substituents, which can enhance the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and product stability .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups. These derivatives can exhibit varying degrees of BChE inhibitory activity, which can be further optimized through additional synthetic modifications .
Applications De Recherche Scientifique
BChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new synthetic methodologies for BChE inhibitors.
Biology: Employed in research to understand the role of BChE in various physiological processes and diseases.
Mécanisme D'action
BChE-IN-3 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets involved include the catalytic triad of BChE, which consists of serine, histidine, and glutamate residues. The compound’s binding to these residues disrupts the enzyme’s normal function, resulting in its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to BChE-IN-3 include other butyrylcholinesterase inhibitors such as:
Donepezil: A well-known acetylcholinesterase inhibitor that also exhibits some BChE inhibitory activity.
Rivastigmine: Another acetylcholinesterase inhibitor with dual activity against both acetylcholinesterase and butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor but also affects BChE to a lesser extent
Uniqueness
This compound is unique due to its high selectivity and potency for butyrylcholinesterase compared to other similar compounds. This selectivity makes it a valuable tool for studying BChE-specific pathways and for developing targeted therapies for diseases where BChE plays a critical role .
Propriétés
Formule moléculaire |
C26H41N3O2 |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
[3-[2-[butyl(2-cycloheptylethyl)amino]ethyl]-1H-indol-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C26H41N3O2/c1-4-5-16-29(17-14-21-10-8-6-7-9-11-21)18-15-22-20-27-25-19-23(12-13-24(22)25)31-26(30)28(2)3/h12-13,19-21,27H,4-11,14-18H2,1-3H3 |
Clé InChI |
DNYFOFJVAKFTIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC1CCCCCC1)CCC2=CNC3=C2C=CC(=C3)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


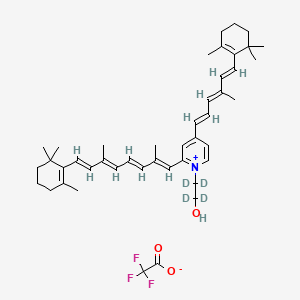
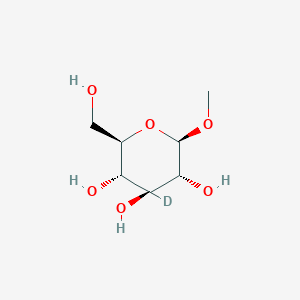
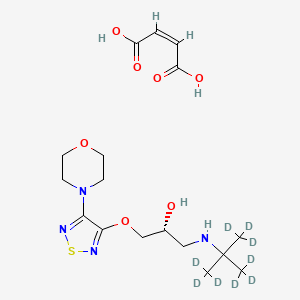
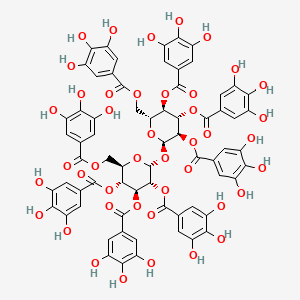
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
